AB928 - 2239273-34-6

AB928

Catalog Number: EVT-257965
CAS Number: 2239273-34-6
Molecular Formula: C23H22N8O
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AB928 is a small molecule classified as a selective, dual antagonist of the adenosine A2A receptor (A2AR) and A2B receptor (A2BR). [, , , , , , , , , , , , ] It plays a crucial role in scientific research as a tool to investigate the role of adenosine signaling in the tumor microenvironment and its impact on anti-tumor immune responses. [, , , , , , , , , , , , ] By blocking the immunosuppressive effects of adenosine, AB928 aims to enhance the efficacy of various cancer treatments, including chemotherapy and immune checkpoint inhibitors. [, , , , , , , , , , , , ]

Synthesis Analysis

Two scalable and practical syntheses of AB928 have been developed. [] A detailed description of these methods can be found in the cited publication. One method involves a palladium-catalyzed cyanation of a bromoaryl carboxylate intermediate. [] This process was optimized for industrial scale production, achieving high yields with low catalyst loading. []

Molecular Structure Analysis

Crystal structures of AB928 in complex with the A2AR have been solved, revealing its binding mode and interactions with the receptor. [, ] AB928 binds to a pocket within the A2AR, establishing interactions with residues from both the orthosteric and secondary pockets. [] This binding prevents adenosine from activating the receptor, thereby blocking downstream signaling events.

Chemical Reactions Analysis

AB928 acts as an antagonist, meaning it binds to the A2AR and A2BR without activating them. [, , , , , , , , , , , , ] By competitively binding to these receptors, AB928 blocks the binding and downstream effects of adenosine.

Mechanism of Action

AB928 exerts its effects by competitively antagonizing A2AR and A2BR, which are highly expressed on immune cells within the tumor microenvironment. [, , , , , , , , , , , , ] Adenosine, produced in high concentrations within tumors, typically activates these receptors, leading to immunosuppression and tumor progression. By blocking A2AR/A2BR, AB928 inhibits adenosine-mediated suppression of T cells, NK cells, and dendritic cells, thus promoting anti-tumor immunity. [, , , , , , , , , , , , ]

Applications
  • Colorectal Cancer: AB928 is being investigated in combination with modified FOLFOX6 (mFOLFOX6) chemotherapy. [, , ] Preliminary data suggest that the combination is well-tolerated and shows promising clinical activity. [, ]

  • Triple-Negative Breast Cancer and Ovarian Cancer: AB928 is being studied in combination with pegylated liposomal doxorubicin (PLD). [] Early findings indicate that the combination is tolerable and potentially beneficial for these difficult-to-treat cancers. []

  • Non-Small Cell Lung Cancer (NSCLC): AB928 is being evaluated in combination with carboplatin, pemetrexed, and a PD-1 antibody. []

  • Castration-Resistant Prostate Cancer (mCRPC): AB928 is being studied in combination with docetaxel and zimberelimab. []

  • Pancreatic Ductal Adenocarcinoma: AB928 is being evaluated in combination with chemotherapy and atezolizumab. []

  • Enhancement of CAR T Cell Therapy: Preclinical studies indicate that AB928 can enhance the efficacy of CAR T cell therapy by blocking adenosine-mediated suppression. [, ]

  • Biomarker Development: Research is ongoing to identify biomarkers that predict response to AB928 therapy, particularly focusing on the expression of CD73 and other components of the adenosine pathway. [, ]

Adenosine

  • Compound Description: Adenosine is an endogenous purine nucleoside that acts as a signaling molecule through four G protein-coupled receptors: A1R, A2AR, A2BR, and A3R. In the context of cancer, adenosine is highly present within the tumor microenvironment (TME) and contributes to immunosuppression by inhibiting T cell activation, NK cell cytotoxicity, and dendritic cell maturation [, , , ].
  • Relevance: Adenosine is the primary endogenous ligand for the receptors targeted by AB928 (A2AR and A2BR). AB928 acts as a competitive antagonist of adenosine at these receptors, blocking its immunosuppressive effects [, , , , , , , , , , , , , , , , , , , , ].

5′-N-Ethylcarboxamidoadenosine (NECA)

  • Compound Description: NECA is a potent and non-selective adenosine receptor agonist, activating all four adenosine receptor subtypes (A1R, A2AR, A2BR, and A3R). It is often used as a tool compound in research to investigate the effects of adenosine receptor activation [, ].
  • Relevance: NECA is used in many studies mentioned in the provided abstracts to stimulate adenosine receptor signaling, particularly in in vitro assays. This allows researchers to assess the efficacy of AB928 in blocking adenosine-mediated effects [, , , , , , , ]. AB928 demonstrates the ability to reverse the immunosuppressive effects induced by NECA [, , , , , , , ].

CPI-444

  • Compound Description: CPI-444 is a selective small-molecule antagonist of the A2AR receptor. It was investigated clinically for its potential to enhance anti-tumor immunity in various cancer types [].
  • Relevance: CPI-444 is structurally distinct from AB928 but shares the pharmacological target of A2AR antagonism. Both compounds aim to alleviate adenosine-mediated immunosuppression in the TME []. Humanized anti-A2aR antibodies showed greater potency compared to CPI-444 and AB928 in inhibiting cAMP production [].

Properties

CAS Number

2239273-34-6

Product Name

AB928

IUPAC Name

3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile

Molecular Formula

C23H22N8O

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H22N8O/c1-14-15(11-24)6-4-8-17(14)18-10-19(28-22(25)27-18)20-13-31(30-29-20)12-16-7-5-9-21(26-16)23(2,3)32/h4-10,13,32H,12H2,1-3H3,(H2,25,27,28)

InChI Key

BUXIAWLTBSXYSW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N

Solubility

Soluble in DMSO

Synonyms

AB928 ; AB-928; AB 928;

Canonical SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.